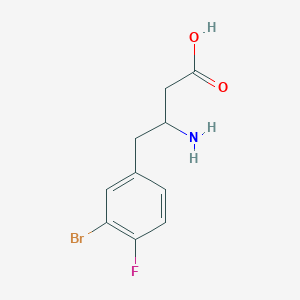

3-Amino-4-(3-bromo-4-fluorophenyl)butyric Acid

CAS No.:

Cat. No.: VC16480628

Molecular Formula: C10H11BrFNO2

Molecular Weight: 276.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrFNO2 |

|---|---|

| Molecular Weight | 276.10 g/mol |

| IUPAC Name | 3-amino-4-(3-bromo-4-fluorophenyl)butanoic acid |

| Standard InChI | InChI=1S/C10H11BrFNO2/c11-8-4-6(1-2-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15) |

| Standard InChI Key | SDFLVVVCSPFODX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1CC(CC(=O)O)N)Br)F |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound’s IUPAC name, 3-amino-4-(3-bromo-4-fluorophenyl)butanoic acid, reflects its four key components:

-

A butanoic acid backbone (C₄H₇O₂), providing carboxylic acid functionality.

-

A 3-bromo-4-fluorophenyl group attached to the β-carbon, introducing halogenated aromaticity.

-

An amino group (-NH₂) on the γ-carbon, enabling hydrogen bonding and zwitterionic behavior.

-

Bromine and fluorine atoms at the 3- and 4-positions of the phenyl ring, respectively, enhancing electronic diversity .

The stereochemistry remains unspecified in most literature, though analogues like Boc-(R)-3-amino-4-(4-bromophenyl)butyric acid (CAS 331763-75-8) highlight the importance of chiral centers in bioactivity .

Table 1: Key Physicochemical Properties

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit protocol for 3-amino-4-(3-bromo-4-fluorophenyl)butyric acid is documented, its Boc-protected analogues offer insights. For example, Boc-(S)-3-amino-4-(3-bromo-phenyl)-butyric acid (CAS 919988-44-6) is synthesized via a two-step process:

-

Amino Protection: Reacting 3-amino-4-(3-bromophenyl)butanoic acid with di-tert-butyl dicarbonate in methanol/water under basic conditions (NaOH, RT, 2 hours).

-

Acid Workup: Adjusting the pH to 3 with HCl, followed by ethyl acetate extraction and drying .

This method yields 56% of the Boc-protected product, suggesting similar strategies could apply to the fluorinated variant .

Reactivity and Functionalization

The compound’s amino and carboxylic acid groups enable diverse derivatization:

-

Amide Formation: Coupling with amines via carbodiimide-mediated reactions.

-

Esterification: Converting the carboxylic acid to esters for improved lipid solubility.

-

Halogen Exchange: Substituting bromine via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .

| Compound | CAS Number | Molecular Weight | Bioactivity |

|---|---|---|---|

| Boc-(S)-3-Amino-4-(3-bromo-phenyl)-BA | 919988-44-6 | 358.23 g/mol | Intermediate in drug synthesis |

| Boc-(R)-3-Amino-4-(4-bromo-phenyl)-BA | 331763-75-8 | 358.24 g/mol | Chiral building block |

| 3-Amino-4-(4-bromo-phenyl)-BA HCl | 45026878 | 294.56 g/mol | Neurological research |

The fluorinated variant’s electronegative substituents may enhance membrane permeability compared to non-fluorinated analogues .

Research Gaps and Future Directions

Unanswered Questions

-

Stereochemical Impact: How do R/S configurations affect target binding?

-

Metabolic Stability: Does fluorination improve resistance to cytochrome P450 oxidation?

-

Toxicity Profile: Are halogenated byproducts a concern in vivo?

Proposed Studies

-

Structure-Activity Relationships (SAR): Systematic modification of the phenyl ring’s halogens.

-

In Silico Modeling: Docking studies to predict interactions with GABA₀ or COX-2.

-

In Vivo Efficacy: Testing in rodent models of epilepsy or inflammation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume